3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride

Sequential amidation Step economy Contrast agent synthesis

3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride (CAS 1797114-29-4) is a specialty iodinated aromatic intermediate belonging to the 2,4,6-triiodoisophthalic acid derivative class, which serves as the foundational scaffold for non-ionic X-ray contrast agents including iopamidol, iohexol, iopromide, and ioversol. The compound features two reactive acyl chloride groups at the 1,3-positions for sequential amidation, a Cbz (benzyloxycarbonyl)-protected glycyl amino substituent at the 3-position enabling orthogonal deprotection strategies, and three iodine atoms conferring radiopacity.

Molecular Formula C18H11Cl2I3N2O5
Molecular Weight 786.908
CAS No. 1797114-29-4
Cat. No. B583247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride
CAS1797114-29-4
Synonyms3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxylic Acid Dichloride
Molecular FormulaC18H11Cl2I3N2O5
Molecular Weight786.908
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)Cl)I)C(=O)Cl)I
InChIInChI=1S/C18H11Cl2I3N2O5/c19-16(27)10-12(21)11(17(20)28)14(23)15(13(10)22)25-9(26)6-24-18(29)30-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,24,29)(H,25,26)
InChIKeyMJUZLCGDQQPKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride (CAS 1797114-29-4): Procurement-Grade Overview


3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride (CAS 1797114-29-4) is a specialty iodinated aromatic intermediate belonging to the 2,4,6-triiodoisophthalic acid derivative class, which serves as the foundational scaffold for non-ionic X-ray contrast agents including iopamidol, iohexol, iopromide, and ioversol [1]. The compound features two reactive acyl chloride groups at the 1,3-positions for sequential amidation, a Cbz (benzyloxycarbonyl)-protected glycyl amino substituent at the 3-position enabling orthogonal deprotection strategies, and three iodine atoms conferring radiopacity [2]. With a molecular formula of C₁₈H₁₁Cl₂I₃N₂O₅ and molecular weight of 786.91 g/mol, this off-white solid is primarily utilized as a key intermediate in the synthesis of non-ionic, low-osmolality contrast media .

Why Generic Triiodoisophthaloyl Intermediates Cannot Substitute for CAS 1797114-29-4 in Regioselective Contrast Agent Synthesis


The 2,4,6-triiodoisophthaloyl scaffold class harbors numerous intermediates (e.g., 5-amino-2,4,6-triiodoisophthaloyl dichloride, 5-acetamido-2,4,6-triiodoisophthaloyl dichloride, L-5-(2-acetoxypropionylamino)-2,4,6-triiodoisophthaloyl dichloride), each differentiated solely by the nature and position of the N-acyl substituent [1]. These structural variations dictate regioselectivity in downstream amidation, deprotection orthogonality, and the ultimate identity of the contrast agent produced. The Cbz-glycyl substituent at the 3-position of CAS 1797114-29-4 provides a unique combination of acid-labile protection and an amino acid linker that cannot be replicated by simple acetyl (as in 5-acetamido analogs), acetoxypropionyl (as in iopamidol intermediates), or methoxyacetyl (as in iopromide intermediates) groups [2]. Attempting to substitute a generic 5-amino or 5-acetamido intermediate into a synthesis route designed for the Cbz-glycyl derivative will result in either premature deprotection, incompatible regiochemistry, or introduction of an incorrect side-chain architecture, ultimately yielding the wrong contrast agent or requiring additional protection/deprotection steps that reduce overall yield [3].

Quantitative Differentiation Evidence: 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride vs. Closest Analogs


Dual Reactive Acyl Chloride Functionality Enables Sequential Amidation with Higher Step Economy vs. Mono-Functional or Acid-Form Intermediates

CAS 1797114-29-4 retains two reactive acyl chloride groups at the 1,3-positions, enabling direct sequential amidation without intermediate activation steps. In contrast, the corresponding diacid form (CAS 1796931-77-5) requires in situ activation (e.g., via thionyl chloride or carbodiimide coupling) prior to each amidation, adding at least one additional synthetic step per conjugation. The benchmark 5-amino-2,4,6-triiodoisophthaloyl dichloride (CAS 37441-29-5) is produced via chlorination of 5-amino-2,4,6-triiodoisophthalic acid using thionyl chloride with a reported optimized yield of 95% . However, the free 5-amino group in CAS 37441-29-5 competes as a nucleophile during amidation of the acid chlorides, necessitating careful stoichiometric control or temporary protection, whereas the Cbz-protected amino group in CAS 1797114-29-4 remains inert under standard amidation conditions, preventing undesired cross-reactivity [1].

Sequential amidation Step economy Contrast agent synthesis

Cbz-Protected Glycyl Linker Provides Orthogonal Deprotection Selectivity Unavailable with Acetyl or Acetoxypropionyl Analogs

The benzyloxycarbonyl (Cbz) protecting group on the glycyl amine of CAS 1797114-29-4 can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) or acidolysis (HBr/AcOH), conditions that leave acetyl (as in CAS 31122-75-5) and acetoxypropionyl (as in the iopamidol intermediate L-5-(2-acetoxypropionylamino)-2,4,6-triiodoisophthaloyl dichloride) groups intact [1]. Conversely, the acetyl group in CAS 31122-75-5 requires strongly acidic or basic hydrolysis for removal, conditions that would also hydrolyze the acyl chlorides or any pre-formed amide bonds . This orthogonal deprotection profile enables synthetic strategies where the Cbz group is removed after diamidation to expose a free amine for further functionalization (e.g., conjugation to targeting moieties, PEGylation, or dimerization via bis-amidation), a capability absent in acetyl- and acetoxypropionyl-protected intermediates where the N-acyl group is a permanent structural feature of the final contrast agent [2].

Orthogonal deprotection Cbz group Solid-phase synthesis compatibility

Purity Specification of ≥95% by HPLC with Controlled Residual Solvent Profile Matches or Exceeds Industrial Intermediates for GMP Contrast Agent Production

CAS 1797114-29-4 is commercially available with a minimum HPLC purity specification of 95%, with residual solvent monitoring (e.g., DMF, DMAc) by GC-MS as part of standard QC release . This purity threshold aligns with the industrial standard for triiodoisophthaloyl dichloride intermediates: 5-amino-2,4,6-triiodoisophthaloyl dichloride (CAS 37441-29-5) is specified at ≥98% by HPLC (commercial grade) , while 5-acetamido-2,4,6-triiodoisophthaloyl dichloride (CAS 31122-75-5) is typically supplied at ≥95-98% purity [1]. The target compound's specification is thus within the acceptable range for intermediates used in regulated GMP synthesis of contrast agent APIs. The off-white solid physical form facilitates visual inspection for batch-to-batch consistency.

HPLC purity Residual solvent control GMP intermediate

Regiochemical Differentiation: 3-Position Cbz-Glycyl Substitution vs. 5-Position Substitution in Mainstream Industrial Intermediates Directs Distinct Contrast Agent Architectures

CAS 1797114-29-4 bears its Cbz-glycyl substituent at the 3-position of the triiodoisophthaloyl ring, in contrast to the vast majority of industrial contrast agent intermediates — 5-amino-2,4,6-triiodoisophthaloyl dichloride (CAS 37441-29-5), 5-acetamido-2,4,6-triiodoisophthaloyl dichloride (CAS 31122-75-5), L-5-(2-acetoxypropionylamino)-2,4,6-triiodoisophthaloyl dichloride, and 5-methoxyacetamido-2,4,6-triiodoisophthaloyl chloride — all of which carry their amino or acylamino substituent at the 5-position [1]. This regiochemical difference is not trivial: the 3-position substitution in CAS 1797114-29-4 dictates that the two acyl chloride groups occupy the 1- and 3-positions (one adjacent to the Cbz-glycyl substituent, one distal), creating an inherent asymmetry that can be exploited for regioselective mono-amidation [2]. In symmetrical 5-substituted intermediates, the two acyl chlorides are electronically and sterically equivalent (both at positions 1 and 3 relative to the 5-substituent), making sequential, regioselective amidation more challenging without stoichiometric control. The 3-substitution pattern thus offers a synthetic handle for constructing unsymmetrical bis-amide contrast agent derivatives where differentiated amide side chains are desired [3].

Regiochemistry Contrast agent architecture 3-position vs. 5-position substitution

Optimal Application Scenarios for 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride Based on Quantitative Differentiation Evidence


Synthesis of Unsymmetrical Bis-Amide Contrast Agent Derivatives Requiring Regioselective Mono-Amidation

The 3-position Cbz-glycyl substitution in CAS 1797114-29-4 breaks the C₂ symmetry present in all standard 5-substituted intermediates, creating non-equivalent environments for the two acyl chloride groups [1]. This enables regioselective mono-amidation where the less sterically hindered acyl chloride (distal to the bulky Cbz-glycyl group at the 3-position) reacts preferentially with a first amine nucleophile, followed by reaction of the remaining, more hindered acyl chloride with a second, distinct nucleophile. This synthetic strategy is not feasible with symmetrical 5-substituted intermediates (e.g., CAS 37441-29-5, CAS 31122-75-5) where both acyl chlorides are electronically equivalent and reactions proceed with statistical product distributions unless strict stoichiometric control is applied [2].

Post-Diamidation Functionalization via Cbz Deprotection for Targeted Contrast Agent Conjugates

Following sequential diamidation of both acyl chlorides, the Cbz protecting group on CAS 1797114-29-4 can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C, RT, 2-4 h) to expose a free primary amine without affecting the pre-formed amide bonds [3]. This deprotected amine serves as a conjugation handle for attachment of targeting ligands (e.g., peptides, sugars, antibodies), PEG chains for extended circulation, or for dimerization to produce bis-triiodophenyl contrast agents with reduced osmolality. This orthogonal deprotection capability is absent in acetyl-protected (CAS 31122-75-5) and acetoxypropionyl intermediates where the N-acyl group is a permanent, non-cleavable structural element of the final contrast agent.

GMP Manufacturing Workflows for Next-Generation Non-Ionic Contrast Agent APIs with Modified Side-Chain Architectures

CAS 1797114-29-4 combines dual intrinsic acyl chloride reactivity with an orthogonally protected amino acid linker, enabling a convergent synthetic strategy with fewer overall steps compared to routes that require separate activation of carboxylic acid intermediates [4]. For regulated GMP production, the ≥95% HPLC purity specification with residual solvent monitoring meets the quality threshold for late-stage intermediates, reducing the burden of in-process purification. The unique 3-substitution architecture also provides intellectual property differentiation opportunities for manufacturers developing non-infringing synthetic routes to next-generation contrast agents with modified side-chain profiles.

Research-Grade Synthesis of Iodinated Molecular Imaging Probes with Heterobifunctional Architectures

For academic and industrial research programs developing heterobifunctional iodinated imaging probes — where one amide arm carries a solubilizing moiety (e.g., serinol, tromethamine) and the other carries a targeting or reporter group — the non-equivalent acyl chlorides of CAS 1797114-29-4 provide a sterically controlled basis for sequential, regioselective functionalization [2]. This contrasts with the symmetrical 5-substituted intermediates, where achieving heterobifunctionalization typically requires statistical mixtures, excess reagent, and chromatographic separation of regioisomers, increasing cost and reducing preparative throughput.

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